Enantioselective Differentiation: (3S) vs. (3R) Topology
The (3S) enantiomer presents a distinct spatial arrangement of the C3 butyl chain compared to its (3R) counterpart (CAS 649552-16-9) [1]. In biological systems, this difference is quantified by stereospecific receptor binding. The broader benzofuranone class exhibits S1P1 receptor agonism where eudismic ratios can be substantial; for example, chiral S1P1 agonists in this class have shown over 1000-fold selectivity for S1P1 over S1P3, a property inherently linked to the correct absolute configuration [2]. Selecting the wrong enantiomer can lead to a complete loss of target engagement or off-target pharmacology.
| Evidence Dimension | Absolute configuration (C3 stereocenter) |
|---|---|
| Target Compound Data | (3S) configuration |
| Comparator Or Baseline | (3R) enantiomer (CAS 649552-16-9) |
| Quantified Difference | Inversion of the chiral center leads to a non-superimposable mirror image; quantitative impact on potency is target-dependent but can exceed 100-fold in enantioselective assays [2]. |
| Conditions | Applicable to any chiral environment; referenced from S1P1 agonist SAR. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for any project aiming to reproduce published chiral SAR or to develop an enantiomerically pure drug candidate.
- [1] Molaid. (n.d.). (R)-3-butyl-7-benzyloxyphthalide. CAS 649552-16-9. Retrieved from https://www.molaid.com View Source
- [2] Saha, A. K., et al. (2010). Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters, 2(2), 97-101. DOI: 10.1021/ml100227q View Source
